2,3-Dimethyl-2H-indazole-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

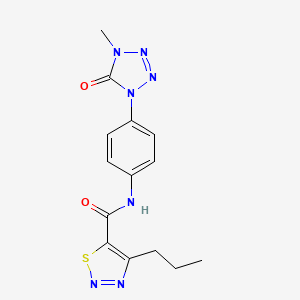

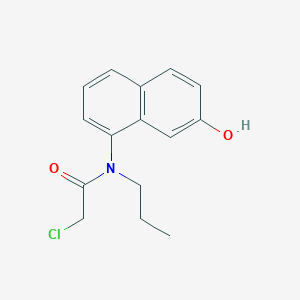

2,3-Dimethyl-2H-indazole-6-carbaldehyde is a chemical compound with the CAS Number: 1234615-85-0 . It has a molecular weight of 174.2 and its IUPAC name is 2,3-dimethyl-2H-indazole-6-carbaldehyde .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazole-6-carbaldehyde, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-2H-indazole-6-carbaldehyde is 1S/C10H10N2O/c1-7-9-4-3-8 (6-13)5-10 (9)11-12 (7)2/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethyl-2H-indazole-6-carbaldehyde are not mentioned in the search results, indazole-containing heterocyclic compounds have been synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

2,3-Dimethyl-2H-indazole-6-carbaldehyde is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Non-linear Optic Applications

Research in the field of non-linear optics has explored novel push-pull benzothiazole derivatives, highlighting the synthesis of compounds with reverse polarity, which are crucial for developing materials with significant non-linear optical properties. Such studies involve the strategic placement of electron-acceptor and electron-donor groups to enhance the desired optical characteristics (Hrobárik, Sigmundová, & Zahradník, 2004).

Pharmaceutical Research

In pharmaceutical research, the synthesis of indazole derivatives, including those similar to 2,3-Dimethyl-2H-indazole-6-carbaldehyde, serves as key intermediates in developing new drugs. These compounds exhibit a broad range of biological activities, making them valuable in drug discovery and development processes. One notable application is the copper-catalyzed synthesis of 2H-indazoles, which demonstrates the versatility of indazole derivatives in creating compounds with potential therapeutic benefits (Kumar, Park, Park, & Lee, 2011).

Materials Science

Indazole derivatives are also significant in materials science, where their incorporation into various frameworks can lead to materials with novel properties. For example, the structural and spectroscopic analysis of indazole derivatives can provide insights into designing materials with specific optical or electronic characteristics, contributing to advancements in areas such as organic electronics and photovoltaics (Chen, 2016).

Analytical Chemistry

In analytical chemistry, indazole derivatives, including those structurally related to 2,3-Dimethyl-2H-indazole-6-carbaldehyde, are explored for their utility as analytical reagents or probes. The synthesis of these compounds and their subsequent application in detecting or quantifying other substances highlights the role of indazole derivatives in developing new analytical methodologies (Dubrovskiy & Larock, 2012).

Safety and Hazards

The safety information for 2,3-Dimethyl-2H-indazole-6-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2,3-dimethylindazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRUBOKIOFAONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)